molecular formula C20H20FN3OS B12584987 2-{[2-(4-Fluorophenyl)-7-methyl-4-quinazolinyl]sulfanyl}-N-propylacetamide

2-{[2-(4-Fluorophenyl)-7-methyl-4-quinazolinyl]sulfanyl}-N-propylacetamide

Cat. No.: B12584987
M. Wt: 369.5 g/mol
InChI Key: QWAUZFIZGBQXDQ-UHFFFAOYSA-N
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Description

2-{[2-(4-Fluorophenyl)-7-methyl-4-quinazolinyl]sulfanyl}-N-propylacetamide is a complex organic compound with a molecular formula of C23H18FN3OS This compound is characterized by the presence of a quinazoline ring, a fluorophenyl group, and a propylacetamide moiety

Properties

Molecular Formula

C20H20FN3OS

Molecular Weight

369.5 g/mol

IUPAC Name

2-[2-(4-fluorophenyl)-7-methylquinazolin-4-yl]sulfanyl-N-propylacetamide

InChI

InChI=1S/C20H20FN3OS/c1-3-10-22-18(25)12-26-20-16-9-4-13(2)11-17(16)23-19(24-20)14-5-7-15(21)8-6-14/h4-9,11H,3,10,12H2,1-2H3,(H,22,25)

InChI Key

QWAUZFIZGBQXDQ-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)CSC1=NC(=NC2=C1C=CC(=C2)C)C3=CC=C(C=C3)F

Origin of Product

United States

Preparation Methods

The synthesis of 2-{[2-(4-Fluorophenyl)-7-methyl-4-quinazolinyl]sulfanyl}-N-propylacetamide involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic substitution reaction.

    Attachment of the Sulfanyl Group: The sulfanyl group is attached to the quinazoline ring through a thiolation reaction.

    Addition of the Propylacetamide Moiety: The final step involves the acylation of the intermediate compound with propylacetamide under suitable conditions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts and specific reaction conditions to streamline the process.

Chemical Reactions Analysis

2-{[2-(4-Fluorophenyl)-7-methyl-4-quinazolinyl]sulfanyl}-N-propylacetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles replace the fluorine atom.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Scientific Research Applications

Oncology

Recent studies have indicated that compounds similar to 2-{[2-(4-Fluorophenyl)-7-methyl-4-quinazolinyl]sulfanyl}-N-propylacetamide exhibit significant anti-cancer properties. The quinazoline moiety is known for its ability to inhibit various kinases involved in cancer cell proliferation and survival.

Case Study:
In a study published in the Journal of Medicinal Chemistry, derivatives of quinazoline were shown to inhibit the growth of breast cancer cells by inducing apoptosis through the activation of caspase pathways. The presence of the fluorophenyl group enhances the lipophilicity and cellular uptake of the compound, thereby increasing its efficacy against tumor cells .

Neuropharmacology

The compound has also been investigated for its neuroprotective effects. Research suggests that it may modulate neurotransmitter systems, particularly those involving serotonin and dopamine, which are crucial in mood regulation and neurodegenerative diseases.

Case Study:
A study in Neuropharmacology demonstrated that similar compounds could alleviate symptoms of anxiety and depression in animal models by enhancing serotonergic transmission. The sulfanyl group is believed to play a role in these neuropharmacological activities by stabilizing the compound's interaction with neural receptors .

Anti-inflammatory Research

The anti-inflammatory properties of this compound have been explored as well. Compounds with similar structures have shown promise in reducing inflammation by inhibiting pro-inflammatory cytokines.

Case Study:
In a publication from Pharmaceutical Research, it was reported that quinazoline derivatives reduced levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages, suggesting potential use in treating inflammatory diseases such as rheumatoid arthritis .

Mechanism of Action

The mechanism of action of 2-{[2-(4-Fluorophenyl)-7-methyl-4-quinazolinyl]sulfanyl}-N-propylacetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve inhibition of key enzymes or interference with cellular signaling pathways.

Comparison with Similar Compounds

2-{[2-(4-Fluorophenyl)-7-methyl-4-quinazolinyl]sulfanyl}-N-propylacetamide can be compared with similar compounds such as:

  • 2-{[2-(4-Fluorophenyl)-8-methyl-4-quinazolinyl]sulfanyl}-N-propylacetamide
  • 2-{[2-(4-Fluorophenyl)-6-methyl-4-quinazolinyl]sulfanyl}-N-propylacetamide
  • 2-{[2-(4-Fluorophenyl)-7-methyl-4-quinazolinyl]sulfanyl}-N-phenylacetamide

These compounds share structural similarities but differ in the position of the methyl group or the nature of the substituent on the acetamide moiety. The unique arrangement of functional groups in 2-{[2-(4-Fluorophenyl)-7-methyl-4-quinazolinyl]sulfanyl}-N-propylacetamide contributes to its distinct chemical and biological properties.

Biological Activity

2-{[2-(4-Fluorophenyl)-7-methyl-4-quinazolinyl]sulfanyl}-N-propylacetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and detailed data tables.

Chemical Structure and Properties

The molecular formula for 2-{[2-(4-Fluorophenyl)-7-methyl-4-quinazolinyl]sulfanyl}-N-propylacetamide is C16H19FN2OS, with a molecular weight of approximately 304.40 g/mol. The compound features a quinazoline core, which is known for its diverse biological activities.

PropertyValue
Molecular FormulaC16H19FN2OS
Molecular Weight304.40 g/mol
LogP3.8143
PSA75.55 Ų

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds similar to 2-{[2-(4-Fluorophenyl)-7-methyl-4-quinazolinyl]sulfanyl}-N-propylacetamide. For instance, derivatives of quinazoline have demonstrated significant inhibitory effects on various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

  • Mechanism of Action : The compound is believed to interact with specific molecular targets involved in tumor growth and proliferation, potentially inhibiting pathways related to oncogenes like c-MYC.
  • In Vitro Studies : In vitro assays have shown that similar compounds can effectively induce apoptosis in cancer cells by increasing the levels of acetylated histones and promoting cell cycle arrest at the G1 phase .
  • In Vivo Efficacy : Animal models have demonstrated that these compounds can significantly reduce tumor size and improve survival rates when administered orally, suggesting favorable pharmacokinetic properties and low toxicity profiles .

Other Biological Activities

Beyond antitumor effects, research has indicated that quinazoline derivatives may exhibit:

  • Anti-inflammatory Properties : Some studies suggest that these compounds can modulate inflammatory pathways, potentially benefiting conditions like rheumatoid arthritis.
  • Antimicrobial Activity : Preliminary data indicate potential efficacy against certain bacterial strains, although more extensive studies are required to confirm these findings.

Case Study 1: Antitumor Efficacy in Mouse Models

A study involving xenograft models showed that a compound structurally related to 2-{[2-(4-Fluorophenyl)-7-methyl-4-quinazolinyl]sulfanyl}-N-propylacetamide exhibited significant antitumor activity against human myelodysplastic syndrome (SKM-1) cells. The compound led to increased apoptosis markers and reduced tumor growth compared to control groups .

Case Study 2: Pharmacokinetics and Safety Profile

In a pharmacokinetic study on ICR mice, the compound demonstrated a favorable absorption profile with minimal metabolic differences across species tested. Importantly, it showed low inhibition of the hERG channel, indicating a potentially safe cardiac profile for further development .

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